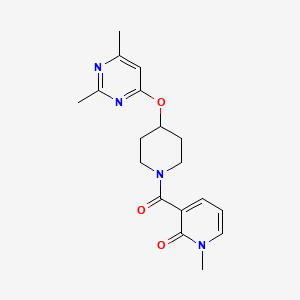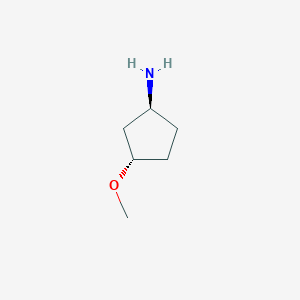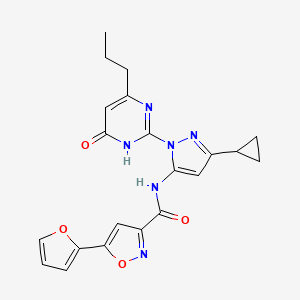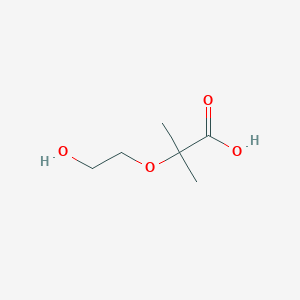![molecular formula C19H25NO3 B2618244 N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide CAS No. 2411275-40-4](/img/structure/B2618244.png)
N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide, also known as CPOP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPOP belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have promising effects in the treatment of various diseases.
Wirkmechanismus
N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are naturally occurring compounds in the body that regulate various physiological processes, such as pain, inflammation, and mood. By inhibiting FAAH, N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide increases the levels of endocannabinoids in the body, leading to the therapeutic effects observed.
Biochemical and Physiological Effects:
N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. In preclinical studies, N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide has been shown to reduce pain, inflammation, and anxiety. N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease. Additionally, N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide in lab experiments is its high potency and selectivity for FAAH inhibition. N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide has been shown to have a higher potency than other FAAH inhibitors, such as URB597. However, one limitation of using N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide in lab experiments is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide. One direction is to investigate the potential applications of N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize the synthesis of N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the long-term effects of N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide and its potential side effects.
Synthesemethoden
The synthesis of N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide involves the reaction of 2-cyclopentyloxybenzylamine with oxalyl chloride, followed by the addition of 3-hydroxyprop-2-enenitrile. The resulting product is then purified using chromatography techniques. The synthesis of N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications. FAAH inhibitors, such as N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide, have been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects. N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[(2-cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-2-19(21)20(16-11-12-22-14-16)13-15-7-3-6-10-18(15)23-17-8-4-5-9-17/h2-3,6-7,10,16-17H,1,4-5,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBCCSNHDOMUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CC=CC=C1OC2CCCC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-((2-isopropyl-5-methylphenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2618163.png)
![[5-(1,1-Difluoroethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride](/img/structure/B2618164.png)
![1-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2618168.png)

![1-[(4-chlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2618172.png)
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2618174.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B2618175.png)
![(Z)-3-(2-methoxyethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2618177.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2618179.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide](/img/structure/B2618182.png)

